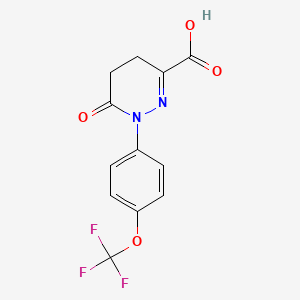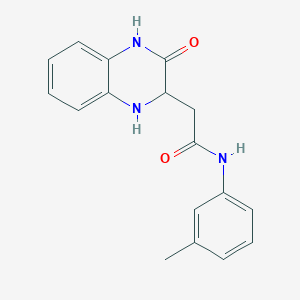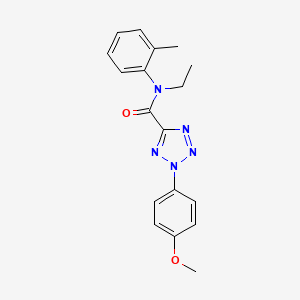![molecular formula C18H12BrCl2NO3S2 B2486845 N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide CAS No. 251097-58-2](/img/structure/B2486845.png)
N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group, which is a common functional group in biochemistry . It also has a sulfonyl group attached to a 2,6-dichlorobenzyl component .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, bromophenyl group, 2,6-dichlorobenzyl group, sulfonyl group, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group is often involved in substitution reactions, and the carboxamide group can participate in condensation reactions .Scientific Research Applications
Photothermal Conversion and Near-Infrared Absorption
The compound exhibits interesting photothermal properties due to its near-infrared (NIR) absorbance. Researchers have investigated its photothermal conversion efficiency, which is crucial for applications in photothermal therapy. Specifically, the compound’s absorption maxima at different DPA (diphenylamine) substitution positions have been studied . These findings suggest that organic radicals like this compound hold promise for future applications in photothermal therapy.
Biological Evaluation and Derivatives
Another avenue of research involves synthesizing derivatives of this compound. For instance, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been characterized and evaluated for biological activity . Investigating the biological effects and potential therapeutic applications of these derivatives could be a valuable research direction.
Polymorphism and Mechanical Properties
The compound’s polymorphs exhibit different mechanical properties. Researchers have studied the intermolecular interactions and crystal packing of three polymorphs, considering their elastic, brittle, and plastic behavior . Understanding these properties can inform material science applications and guide further research.
Intramolecular Charge Transfer (ICT) Interactions
Donor engineering plays a crucial role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules. By incorporating diphenylamine (DPA) units into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, researchers have explored the effects of donor number and substitution position on ICT interactions and photothermal conversion performance . This knowledge can guide the design of similar compounds for specific applications.
Conclusion
Chuan Yan, Jing Fang, Jiangyu Zhu, Weinan Chen, Min Wang, Kai Chi, Xuefeng Lu, Gang Zhou, and Yunqi Liu. “Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion.” Journal of Materials Chemistry C, 2023. Apostol T-V, Chifiriuc MC, Socea L-I, Draghici C, Olaru OT, Nitulescu GM, Visan D-C, Marutescu LG, Pahontu EM, Saramet G, et al. “Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.” Processes, 2022; 10(9):1800. “Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic…” Abstract. CrystEngComm, 2018.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methylsulfonyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO3S2/c19-11-4-6-12(7-5-11)22-18(23)17-16(8-9-26-17)27(24,25)10-13-14(20)2-1-3-15(13)21/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZLWZOPLSQBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)
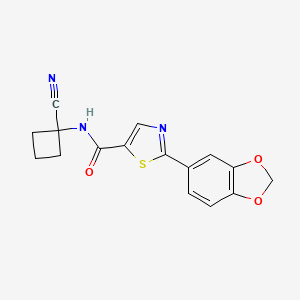
![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)
![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)
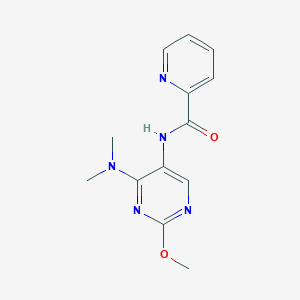
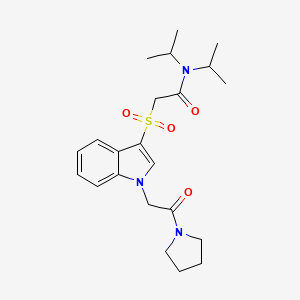
![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)
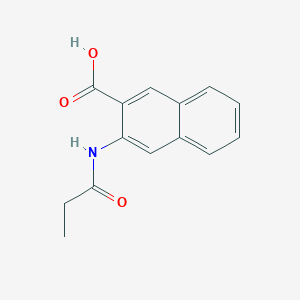
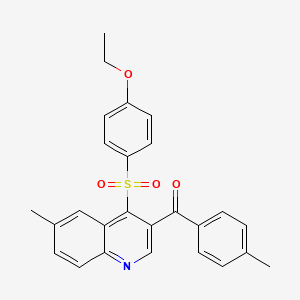
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)
